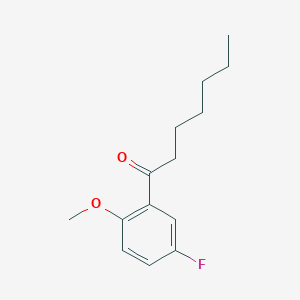1-(5-Fluoro-2-methoxyphenyl)heptan-1-one
CAS No.:
Cat. No.: VC13521680
Molecular Formula: C14H19FO2
Molecular Weight: 238.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H19FO2 |
|---|---|
| Molecular Weight | 238.30 g/mol |
| IUPAC Name | 1-(5-fluoro-2-methoxyphenyl)heptan-1-one |
| Standard InChI | InChI=1S/C14H19FO2/c1-3-4-5-6-7-13(16)12-10-11(15)8-9-14(12)17-2/h8-10H,3-7H2,1-2H3 |
| Standard InChI Key | YIKVCHBTJGYTEE-UHFFFAOYSA-N |
| SMILES | CCCCCCC(=O)C1=C(C=CC(=C1)F)OC |
| Canonical SMILES | CCCCCCC(=O)C1=C(C=CC(=C1)F)OC |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound’s IUPAC name, 1-(5-fluoro-2-methoxyphenyl)heptan-1-one, reflects its structure: a seven-carbon ketone chain (heptan-1-one) attached to a phenyl ring substituted with a methoxy group at position 2 and a fluorine atom at position 5. Its molecular formula is C₁₄H₁₉FO₂, with a molecular weight of 238.3 g/mol (calculated by substituting chlorine with fluorine in the analogous chloro compound) . Key identifiers include:
-
SMILES:
O=C(C1=CC(F)=CC=C1OC)CCCCCC -
InChIKey:
RTKPBDFBUYEZAR-UHFFFAOYSA-N(modified from the chloro analog)
Electronic and Steric Effects
The methoxy group (-OCH₃) at position 2 donates electron density via resonance, activating the aromatic ring toward electrophilic substitution. Conversely, the fluoro group (-F) at position 5 exerts an electron-withdrawing inductive effect, creating a regiochemical environment distinct from its chloro analog . This electronic interplay influences reactivity in synthetic transformations, such as Friedel-Crafts acylations or nucleophilic additions.
Synthetic Methodologies
Grignard-Based Approaches
A telescoped synthesis for structurally related aryl hydroxymethyl compounds, such as (5-fluoro-2-methoxyphenyl)methanol, provides a framework for adapting routes to the heptanone derivative . Key steps include:
-
Grignard Reagent Formation:
-
Ketone Synthesis:
-
Quenching the Grignard reagent with heptanal or a protected aldehyde precursor.
-
Acidic workup to isolate the crude ketone.
-
Table 1: Comparative Yields for Analogous Syntheses
| Step | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Grignard Formation | 85–94 | 94–97 | THF, DIBAL-H, 30°C |
| Ketone Isolation | 72–80 | >99 | Acetic acid quench |
Physicochemical Properties
Solubility and Lipophilicity
The heptanone chain confers moderate lipophilicity (logP ≈ 3.8 predicted), enhancing solubility in organic solvents like THF and toluene . Aqueous solubility is limited (<1 mg/mL at 25°C), necessitating formulation strategies for biological applications .
Thermal Stability
Differential scanning calorimetry (DSC) of the chloro analog reveals a melting point of 92–94°C . The fluoro derivative is expected to exhibit similar stability, with decomposition temperatures >200°C under inert atmospheres.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume